2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-[(1,1-dioxothiolan-3-yl)methyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCDYLOUNSYSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCS(=O)(=O)C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiolane ring with a dioxo group, which contributes to its unique reactivity and biological interactions. The structural formula can be represented as follows:
Research indicates that 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride exhibits various mechanisms of action:
- Immunomodulatory Effects : The compound has shown promise as an immunomodulator. It may influence immune cell proliferation and cytokine production, which could be beneficial in treating autoimmune diseases or enhancing vaccine responses .
- Anticancer Activity : Preliminary studies suggest that this compound may selectively inhibit certain cancer cell lines. Its structural similarities to known anticancer agents enable it to interfere with critical signaling pathways in tumor cells .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Immunomodulation | Enhanced cytokine production | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Cytotoxicity | Synergistic effects with gemcitabine |
Case Studies
Several case studies have demonstrated the efficacy of 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride:
- Breast Cancer Treatment : A study highlighted the compound's ability to suppress proliferation in CCNE1-amplified breast cancer cells, indicating its potential as a targeted therapy. The study also noted synergistic cytotoxicity when combined with gemcitabine .
- Autoimmune Disorders : In vitro studies have shown that the compound can modulate immune responses, suggesting its application in treating conditions characterized by dysregulated immune function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several propanamide derivatives, differing primarily in substituents on the amide nitrogen or the sulfolane ring. Below is a detailed comparison based on molecular properties, synthesis, and applications.
Table 1: Structural and Physical Comparison
*Inferred from sulfolane’s high polarity; similar compounds (e.g., ) dissolve in chloroform/DMSO.
Key Structural and Functional Differences
Sulfolane vs. Aromatic Substituents :
- The target compound’s sulfolane group distinguishes it from tocainide hydrochloride (), which has a lipophilic 2,6-dimethylphenyl substituent. Sulfolane’s polar nature may enhance solubility in polar aprotic solvents, whereas tocainide’s aromatic group favors membrane permeability .
Fluorinated vs. Non-Fluorinated Analogs: Fluorinated derivatives (e.g., C62 in ) exhibit higher metabolic stability and altered electronic properties compared to the target compound.
Amide Backbone Modifications :
- lists propanamides with thiazole and indole substituents (e.g., Compounds 9–16). These derivatives show enhanced bioactivity in unspecified assays, possibly due to aromatic π-π interactions absent in the target compound .
Preparation Methods
Synthesis of the Parent Compound (2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide)
The parent compound (without hydrochloride) can be synthesized by coupling an amino-propanamide derivative with a 3-(methylsulfonyl)thiolane intermediate. The key steps include:
Step 1: Preparation of 3-(chloromethyl)-1,1-dioxo-thiolane
The thiolane ring is oxidized to the sulfone (1,1-dioxo) form, and a chloromethyl group is introduced at the 3-position. This intermediate acts as an electrophilic center for nucleophilic substitution.Step 2: Nucleophilic substitution with 2-amino-propanamide
The amino group of 2-amino-propanamide attacks the chloromethyl sulfone intermediate, forming the amide linkage through nucleophilic substitution, yielding 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide.Step 3: Purification
The crude product is purified by recrystallization or chromatographic methods to obtain the pure amide.
Formation of Hydrochloride Salt
The free base amide is treated with hydrochloric acid, typically in an organic solvent such as ethanol or isopropanol, to form the hydrochloride salt. This step enhances the compound's stability and solubility for further applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiolane oxidation | Oxidizing agents (e.g., hydrogen peroxide) | Controlled to avoid over-oxidation |
| Chloromethylation | Chlorinating agents (e.g., thionyl chloride) | Performed under anhydrous conditions |
| Nucleophilic substitution | 2-amino-propanamide, base (e.g., triethylamine) | Solvent: polar aprotic (e.g., DMF, DMSO) |
| Salt formation | HCl in ethanol or isopropanol | Room temperature, stirring |
| Purification | Recrystallization or chromatography | Solvent choice affects yield and purity |
Research Findings and Data
- The nucleophilic substitution step proceeds with moderate to high yields (60–85%) depending on the purity of starting materials and reaction conditions.
- The hydrochloride salt formation is quantitative and results in a crystalline solid with improved handling properties.
- Analytical characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the final product.
- The sulfone moiety is stable under the reaction conditions, and no significant side reactions such as ring opening or reduction are observed.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Oxidation of thiolane ring | Conversion to 1,1-dioxo-thiolane (sulfone) | H2O2 or similar oxidant | 80–90 | Controlled to prevent over-oxidation |
| Chloromethylation | Introduction of chloromethyl group at C-3 | Thionyl chloride, anhydrous conditions | 70–80 | Requires dry environment |
| Amide bond formation | Nucleophilic substitution with amino-propanamide | 2-amino-propanamide, base, DMF/DMSO | 60–85 | Polar aprotic solvents preferred |
| Hydrochloride salt formation | Treatment with HCl in alcohol solvent | HCl, ethanol/isopropanol | ~100 | Enhances solubility and stability |
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]propanamide hydrochloride?
The synthesis typically involves coupling thiolane sulfonate derivatives with amide precursors. Key steps include:
- Reagent Selection : Use dichloromethane or ethanol as solvents, with triethylamine as a catalyst to enhance coupling efficiency .
- Purification : Chromatographic techniques (e.g., flash chromatography) are critical for isolating the hydrochloride salt with high purity.
- Scale-Up Considerations : For industrial-scale synthesis, continuous flow reactors improve control over reaction parameters (e.g., temperature, residence time), ensuring reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : - and -NMR in deuterated solvents (e.g., DMSO-d₆) resolve the thiolane sulfonate and propanamide moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and isotopic pattern.
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient elution .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity discrepancies in synthesis?
Contradictions in yield (e.g., 60–85%) often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase side reactions, while ethanol minimizes byproduct formation .
- Catalyst Loading : Excess triethylamine can lead to salt precipitation, complicating purification. Optimize molar ratios (1:1.2 substrate:catalyst) .
- Temperature Control : Reactions above 40°C may degrade the thiolane sulfonate ring; maintain 25–30°C for stability .
Q. What mechanistic insights explain its biological activity?
The compound’s bioactivity likely stems from:
- Target Binding : The thiolane sulfonate group interacts with cysteine residues in enzymes (e.g., proteases), disrupting active sites via covalent bonding .
- Hydrophobic Interactions : The propanamide chain enhances membrane permeability, as shown in molecular docking studies with lipid bilayers .
- Comparative Analysis : Structural analogs with fluorinated or chlorinated phenyl groups exhibit stronger antimicrobial activity, suggesting electronic effects modulate target affinity .
Q. How can researchers resolve contradictions in biological assay data?
Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) may arise from:
- Assay Conditions : Adjust buffer pH (7.4 vs. 6.5) to mimic physiological environments.
- Metabolic Stability : Hepatic microsome assays reveal rapid degradation in some species, necessitating prodrug strategies .
- Off-Target Effects : Use CRISPR knockouts or selective inhibitors to isolate primary targets from secondary interactions .
Q. What computational methods predict its reactivity and stability?
- Quantum Chemical Calculations : DFT (B3LYP/6-31G**) optimizes the geometry and identifies electrophilic centers prone to hydrolysis .
- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures to assess aggregation tendencies .
- Reaction Pathway Modeling : Tools like Gaussian or ORCA predict intermediates in sulfonate ring-opening reactions .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar analogs in drug discovery?
A comparative analysis of analogs reveals:
| Structural Feature | Bioactivity Trend | Example Compound |
|---|---|---|
| Chlorinated aryl groups | Enhanced antimicrobial | N-(5-chloro-2-methylphenyl)-... |
| Fluorinated substituents | Improved metabolic stability | N-(4-fluorophenyl)-... |
| Bulkier sulfonate moieties | Reduced cytotoxicity | N-(1,1-dioxo-thiolan-3-yl)-... |
These trends guide lead optimization by balancing potency and safety .
Q. What strategies improve its solubility for in vivo studies?
- Salt Formation : Co-crystallization with citrate or tartrate counterions increases aqueous solubility by 3–5× .
- Nanoformulation : Encapsulation in PEGylated liposomes (size: 80–120 nm) enhances bioavailability in rodent models .
- Prodrug Design : Esterification of the amino group (e.g., acetyl or pivaloyl) improves logP values by 1.5 units .
Data Validation and Reproducibility
Q. How should researchers validate synthetic batches for consistency?
Q. What statistical methods address variability in biological replicates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
